Hexaphenol
Overview
Description
Hexaphenol is a chemical compound with the formula C21H18O6 . It contains a total of 48 bonds, including 30 non-H bonds, 18 multiple bonds, 18 aromatic bonds, 3 six-membered rings, 1 nine-membered ring, and 6 aromatic hydroxyls .
Synthesis Analysis
The synthesis of Hexaphenol involves the reaction of a hexaphenol, H6L1 . A double helicate consisting of ortho-linked hexaphenol strands bridged by spiroborates was synthesized and shown to be stable in the solid state as well as in solution .Molecular Structure Analysis
The molecular structure of Hexaphenol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Hexaphenol molecule contains a total of 48 bonds .Physical And Chemical Properties Analysis
Hexaphenol has a molecular weight of 366.4 g/mol . It has 6 hydrogen bond donor counts and 6 hydrogen bond acceptor counts . It has a complexity of 402 .Scientific Research Applications
Synthesis of Hydrogen-Bonded Hexameric Units
Hexaphenol is a direct analogue of the β-hydroquinone hexameric unit . It has been prepared by six-fold demethylation of hexakis(p-methoxyphenyloxy)benzene with BBr3 . This makes it useful in the synthesis of hydrogen-bonded hexameric units .
Formation of Trigonal Adducts
Hexaphenol forms a trigonal adduct, with a space group R3 . This property can be utilized in the formation of specific molecular structures .
Inclusion Compound Formation
Hexaphenol has been found to form inclusion compounds . These are compounds in which one chemical species (the ‘host’) forms a cavity or a channel that can accommodate another species (the ‘guest’). This property can be used in various fields, such as pharmaceuticals, agrochemicals, and foods .
Molecular Packing Studies
The molecular packing properties of Hexaphenol can be studied due to its ability to form specific structures . This can be useful in the field of crystallography and materials science .
Synthesis of Double Helicate Structures
Hexaphenol strands can be used in the synthesis of double helicate structures when bridged by spiroborates . These structures have potential applications in the field of supramolecular chemistry .
Optical Resolution Studies
The optical resolution properties of Hexaphenol can be studied, which can be useful in the field of stereochemistry .
Safety and Hazards
When handling Hexaphenol, it’s important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Hexaphenol, also known as Benzenehexol, is a six-fold phenol of benzene Like most phenols, it can lose the six h+ ions from the hydroxyl groups, yielding the hexaanion c6o6−6 .
Mode of Action
It’s known that hexaphenol can be prepared from inositol (cyclohexanehexol) and can be obtained by reduction of sodium thbq salt with sncl2/hcl . This suggests that Hexaphenol may interact with its targets through redox reactions.
Biochemical Pathways
It’s known that the oxidation of hexaphenol yields tetrahydroxy-p-benzoquinone (thbq), rhodizonic acid, and dodecahydroxycyclohexane . This indicates that Hexaphenol may play a role in redox reactions and could potentially influence pathways related to oxidative stress.
Pharmacokinetics
It’s known that hexaphenol is a crystalline solid soluble in hot water , which suggests it may have good bioavailability when administered orally.
Action Environment
It’s known that hexaphenol is a crystalline solid with a melting point above 310°c , suggesting it may be stable under a wide range of environmental conditions.
properties
IUPAC Name |
tetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBDZXQTZWOBBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369306 | |
Record name | Hexaphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaphenol | |
CAS RN |
1506-76-9 | |
Record name | Hexaphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the interesting structural features of hexaphenol and its derivatives?
A1: Hexaphenol derivatives can form unique structures. For instance, research has explored the synthesis of a double helicate structure consisting of ortho-linked hexaphenol strands bridged by spiroborates []. Another study detailed the synthesis and characterization of hexakis (p-hydroxyphenyloxy)benzene, a molecule that serves as a versatile analogue of the hydrogen-bonded hexameric unit found in β-hydroquinone [, ].
Q2: How does hexaphenol interact with metals, and what are the implications of these interactions?
A2: Hexaphenol demonstrates a strong affinity for metal ions. This is exemplified by the formation of a bimetallic complex between uranyl ions and an acyclic bis(hydroxymethyl)phenolic oligomer, a structural analog of p-tert-butylcalix[6]arene []. This complex highlights the chelating ability of hexaphenol derivatives with metal ions. Furthermore, researchers have synthesized hexa- and hepta-iron sandwich complexes using hexaphenol derivatives. These complexes are significant due to their six equivalent redox centers, opening up possibilities for diverse applications [].
Q3: Has hexaphenol been used in the development of catalysts for asymmetric synthesis?
A3: Yes, a multivalent, sulfur-rich derivative of hexaphenol was used to create a PyBox asterisk ligand (1) and a monovalent ligand (2). These ligands, incorporating a persulfurated benzene core, were successfully employed in the rhodium-catalyzed asymmetric hydrosilylation of acetophenone []. This research showcases the potential of hexaphenol derivatives as chiral ligands in asymmetric catalysis.
Q4: Are there any studies investigating the potential biological activity of hexaphenol derivatives?
A4: Research has explored the synthesis of (-)-epigallocatechin gallate (EGCG) analogs using a simplified hexaphenol motif as a key structural feature []. EGCG, a natural polyphenol, is known for its various biological activities. These synthetic analogs were designed to target the kinase Dyrk1a, which plays a role in the cognitive impairments associated with Down syndrome. This study highlights the potential of hexaphenol derivatives in medicinal chemistry.
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